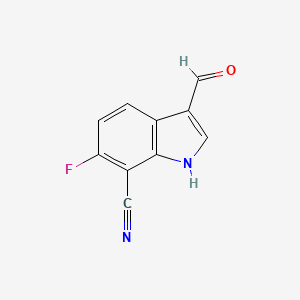
6-fluoro-3-formyl-1H-indole-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-fluoro-3-formyl-1H-indole-7-carbonitrile” is a chemical compound with the molecular formula C9H5FN2 . It is a derivative of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
The synthesis of “6-fluoro-3-formyl-1H-indole-7-carbonitrile” and its derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis
The molecular structure of “6-fluoro-3-formyl-1H-indole-7-carbonitrile” includes a fluorine atom attached to the 6th carbon of the indole ring and a carbonitrile group attached to the 7th carbon . The 3rd carbon of the indole ring carries a formyl group .Chemical Reactions Analysis
Indole derivatives, including “6-fluoro-3-formyl-1H-indole-7-carbonitrile”, are often used in multicomponent reactions (MCRs) to generate complex molecules . These reactions can produce products with diverse functional groups .Physical And Chemical Properties Analysis
“6-fluoro-3-formyl-1H-indole-7-carbonitrile” is a yellow to brown solid at room temperature . It has a molecular weight of 160.15 .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1201148-87-9 |
|---|---|
Molekularformel |
C10H5FN2O |
Molekulargewicht |
188.16 g/mol |
IUPAC-Name |
6-fluoro-3-formyl-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C10H5FN2O/c11-9-2-1-7-6(5-14)4-13-10(7)8(9)3-12/h1-2,4-5,13H |
InChI-Schlüssel |
KCJLLPIWSLBIHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=CN2)C=O)C#N)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

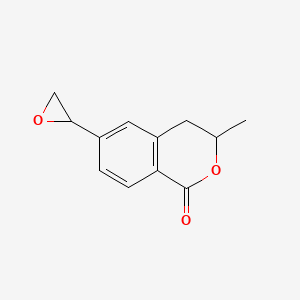
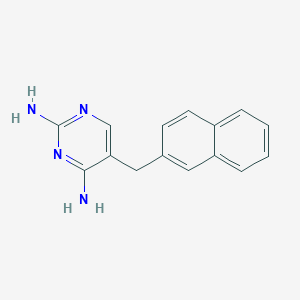
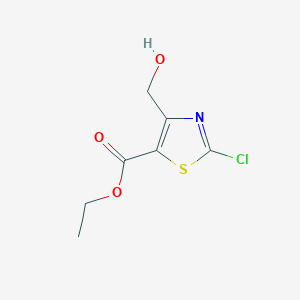
![1-Propanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B8621478.png)
![4-[3-Amino-3-methylpropyl]benzamide](/img/structure/B8621481.png)
![N-cyclohexyl-4-[(4-fluorophenoxy)methyl]cyclohexan-1-amine](/img/structure/B8621503.png)
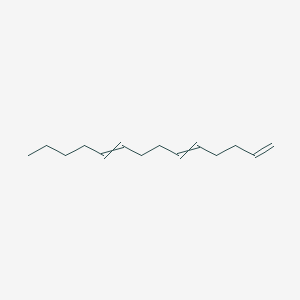
dimethylsilane](/img/structure/B8621515.png)
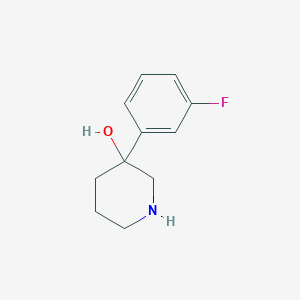
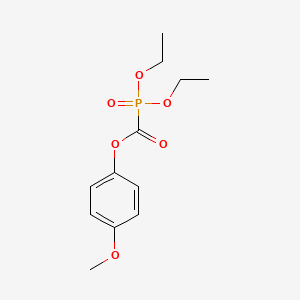
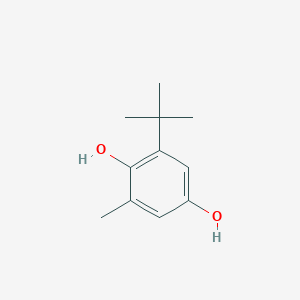
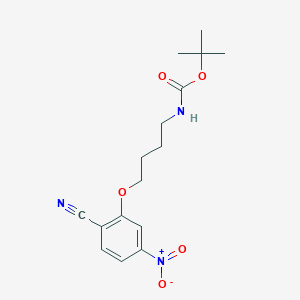
![2-Oxazolidinone, 5-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)-3-[6-(2-hydroxyethoxy)hexyl]-, (5R)-](/img/structure/B8621550.png)
